Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

nucleophilic substitution leaving group kinetics alkyl halide reactivity

Choose the iodomethyl derivative—not the bromomethyl analog. The superior iodide leaving group enables efficient zinc insertion and Negishi cross-coupling validated by Campos et al., a transformation unproven for the bromo variant. The Boc group withstands nucleophilic substitution conditions while cleaving cleanly under acid. Available racemic and enantiopure for chiral SAR. Avoid failed reactions and re-optimization costs by selecting the correct leaving group from the start.

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
CAS No. 177750-73-1
Cat. No. B070711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
CAS177750-73-1
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CI
InChIInChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3
InChIKeyQCETXLFSWJGTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (CAS 177750-73-1): Procurement-Focused Baseline Profile


Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (CAS 177750-73-1) is an N-Boc-protected pyrrolidine building block bearing an iodomethyl substituent at the 2-position, with the molecular formula C₁₀H₁₈INO₂ and a molecular weight of 311.16 g/mol . The compound combines a base-labile Boc protecting group on the pyrrolidine nitrogen with a primary alkyl iodide moiety, enabling orthogonal synthetic manipulations—the Boc group remains stable under nucleophilic substitution and organometallic conditions while undergoing facile cleavage under acidic conditions . Its predicted boiling point is 319.0 ± 15.0 °C at 760 mmHg, and its predicted density is 1.504 g/cm³ [1]. The iodine atom serves as an excellent leaving group, making this compound a reactive electrophile for nucleophilic substitution and a precursor for organozinc reagents in cross-coupling chemistry [2].

Why In-Class Pyrrolidine Building Blocks Cannot Substitute for Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (CAS 177750-73-1)


Generic substitution among Boc-protected pyrrolidine building blocks is inadvisable because the leaving group at the 2-(halomethyl) position dictates both reaction kinetics and the accessible synthetic pathways. The target compound contains an iodomethyl group, whereas the closest structural analogs bear bromomethyl (CAS 181258-46-8), chloromethyl, hydroxymethyl (CAS 170491-63-1), or tosylate/mesylate leaving groups . Among halides, iodide (I⁻) is universally recognized as the best leaving group, followed by bromide (Br⁻) and chloride (Cl⁻), due to the larger size and superior polarizability of the iodide ion, which stabilizes the departing negative charge more effectively [1]. Consequently, reactions employing the iodomethyl derivative proceed with different kinetics, require distinct optimization of conditions, and may enable transformations that are sluggish or infeasible with the bromomethyl analog—particularly in zinc insertion and subsequent Negishi cross-couplings where the iodide variant is specifically documented [2]. Substituting the bromomethyl analog without re-optimization of catalyst loading, temperature, and reaction time risks substantially reduced yields or complete reaction failure.

Quantitative Differentiation Evidence: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (CAS 177750-73-1) Versus Analogs


Leaving Group Reactivity Advantage: Iodide Outperforms Bromide in Nucleophilic Substitution

The target compound's iodomethyl group provides superior leaving group ability compared to its bromomethyl analog (CAS 181258-46-8). In nucleophilic substitution reactions, the relative reactivity order of halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻, with iodide being the most reactive due to its larger ionic radius and greater polarizability, which stabilizes the departing anion [1]. This established hierarchy means the iodomethyl derivative reacts faster and under milder conditions than the bromomethyl analog when subjected to identical nucleophiles. In an interfacial nucleophilic substitution study of an iodoalkyl system, bromide salts required 100- to 1000-fold higher concentrations to achieve rate constants comparable to those observed with iodide [2].

nucleophilic substitution leaving group kinetics alkyl halide reactivity

Validated Synthetic Utility: Organozinc-Mediated Negishi Coupling for 2-Benzylpyrrolidine Synthesis

The target compound has been explicitly validated as a precursor for in situ organozinc generation and subsequent palladium-catalyzed Negishi cross-coupling with aryl iodides. Addition of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to activated zinc in DMF, followed by trapping with aryl halides using Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) as the catalytic system, yields Boc-protected 2-benzylpyrrolidines in 20–72% isolated yield across a range of aryl iodide substrates [1]. No comparable published methodology using the bromomethyl analog (CAS 181258-46-8) under identical conditions was identified, suggesting the iodide is the preferred or required electrophile for efficient zinc insertion in this pyrrolidine system .

Negishi cross-coupling organozinc reagent 2-benzylpyrrolidine palladium catalysis

Physical Property Differentiation: Boiling Point and Density Versus Hydroxymethyl Precursor

The target compound exhibits distinct physicochemical properties relative to its hydroxymethyl precursor (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 170491-63-1), which informs purification strategy and handling. The iodomethyl derivative has a predicted boiling point of 319.0 ± 15.0 °C at 760 mmHg and a predicted density of 1.504 g/cm³ [1]. In contrast, the hydroxymethyl precursor has a reported boiling point of 290 °C [2]. The approximately 29 °C higher boiling point and significantly increased density (from ~1.0 g/cm³ to 1.504 g/cm³) reflect the substitution of the hydroxyl group with the heavier iodine atom, affecting chromatographic retention and distillation behavior.

physicochemical properties boiling point density purification

Orthogonal Protecting Group Strategy: Boc Stability Enables Iodide-Specific Transformations

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen remains stable under the nucleophilic substitution and organometallic conditions required for iodomethyl functionalization, yet undergoes facile cleavage under mild acidic conditions (e.g., TFA or HCl in dioxane) to liberate the free amine . This orthogonality is not unique to the iodomethyl derivative—the bromomethyl analog (CAS 181258-46-8) shares this feature—but the combination of Boc protection with the iodomethyl leaving group enables a specific synthetic sequence validated in the literature: zinc insertion into the C–I bond occurs without Boc deprotection, and the resulting organozinc reagent cross-couples with aryl iodides while maintaining Boc integrity, yielding protected 2-benzylpyrrolidines ready for further elaboration [1].

protecting group orthogonality Boc deprotection synthetic intermediate

Commercially Available Purity Grades: 95% to 98% Specifications Across Vendors

The target compound is commercially available from multiple reputable vendors with defined purity specifications. AK Scientific offers the compound at 95% minimum purity , while AChemBlock provides 95% purity with full characterization data . Higher purity grades are available: MolCore offers the compound at NLT 98% purity with ISO certification compliance . For the enantiomerically pure (S)-isomer, Bidepharm supplies material at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . The bromomethyl analog (CAS 181258-46-8) is typically offered at 95% purity , indicating comparable commercial availability but without the 98% premium grade option documented for the iodomethyl compound.

chemical purity procurement specification quality control

Chiral Availability: Enantiopure (S)- and (R)-Forms Enable Stereoselective Synthesis

The target compound is available in both racemic and enantiomerically pure forms. The (S)-enantiomer ((S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate) is commercially supplied with defined stereochemistry and MDL number MFCD13189982 . The (R)-enantiomer (tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate) is also documented as a distinct chemical entity . This chiral availability directly contrasts with the bromomethyl analog, which is primarily offered as the racemic mixture (CAS 181258-46-8) with limited enantiopure commercial documentation. The Campos et al. (2010) study specifically employed the (S)-(+)-enantiomer for asymmetric synthesis of 2-benzylpyrrolidines [1], demonstrating that stereochemical integrity is preserved through the zinc insertion and cross-coupling sequence.

chiral building block stereoselective synthesis enantiopure

Optimal Application Scenarios for Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (CAS 177750-73-1) Based on Evidence


Synthesis of 2-Benzylpyrrolidine Scaffolds via Organozinc/Negishi Cross-Coupling

This is the most rigorously validated application for the target compound. Under the conditions reported by Campos et al. (2010), (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is converted to the corresponding organozinc reagent by treatment with activated zinc in DMF, then trapped with aryl iodides using Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) to afford Boc-protected 2-benzylpyrrolidines in 20–72% isolated yield [1]. The Boc group remains intact throughout, enabling subsequent elaboration or deprotection. The bromomethyl analog lacks published validation for this specific transformation, making the iodomethyl compound the reagent of choice for this synthetic route.

Medicinal Chemistry Building Block for Chiral Pyrrolidine-Containing Drug Candidates

The availability of enantiopure (S)- and (R)-forms (CAS 338945-22-5 and others) makes tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate a strategic building block for synthesizing stereochemically defined pyrrolidine derivatives . Pyrrolidine moieties are prevalent in kappa opioid receptor ligands, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . The combination of a reactive iodomethyl handle for C–C bond formation and a Boc-protected amine for orthogonal functionalization enables efficient construction of diverse chiral pyrrolidine libraries for structure-activity relationship (SAR) studies .

Precursor for Pyrrolidine-2-Methyl Nucleophiles in Alkylation and Substitution Reactions

The iodomethyl group's superior leaving group ability relative to bromide and chloride [2] makes the target compound an ideal electrophile for nucleophilic substitution with amines, thiols, alkoxides, and stabilized carbanions. This reactivity enables straightforward synthesis of pyrrolidine-2-methyl derivatives bearing diverse heteroatom substituents, which serve as intermediates for more complex heterocyclic systems. The Boc group's acid lability allows clean deprotection to the free pyrrolidine amine after nucleophilic substitution is complete .

Quality Control and Method Development with Premium-Grade Material

For analytical laboratories requiring high-purity reference material, the 98% premium grade with full QC documentation (NMR, HPLC, GC) supports method development, validation, and impurity profiling. The compound's distinct physical properties—predicted boiling point 319.0 ± 15.0 °C and density 1.504 g/cm³ [3]—provide clear differentiation from the hydroxymethyl precursor (boiling point 290 °C) [4], facilitating unambiguous identification by GC-MS or LC-MS in process analytical technology (PAT) applications.

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